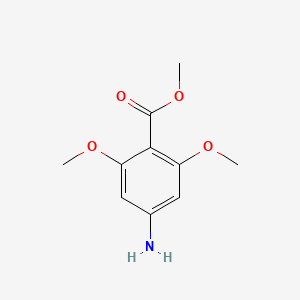

Methyl 4-amino-2,6-dimethoxybenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2,6-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2,6-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKQAFJENDMZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-amino-2,6-dimethoxybenzoate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Applications of Methyl 4-amino-2,6-dimethoxybenzoate in Pharmaceutical Research and Development.

Introduction

Methyl 4-amino-2,6-dimethoxybenzoate is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique substitution pattern, featuring an amine group for further functionalization and two methoxy (B1213986) groups that influence its reactivity and solubility, makes it a valuable building block for targeted therapies. This guide provides a comprehensive overview of its known applications, particularly in the development of kinase inhibitors, and includes detailed experimental protocols for its use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-amino-2,6-dimethoxybenzoate is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic procedures.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.22 g/mol |

| CAS Number | 3956-34-1 |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724), methanol, and ethyl acetate. |

Core Application: Intermediate in Kinase Inhibitor Synthesis

The primary application of Methyl 4-amino-2,6-dimethoxybenzoate is as a precursor in the synthesis of bioactive molecules, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

A significant application of Methyl 4-amino-2,6-dimethoxybenzoate is in the synthesis of novel compounds targeting Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases that are involved in various physiological processes, including the regulation of inflammation and metabolism.[1] The development of SIK inhibitors is a promising therapeutic strategy for a variety of conditions, such as autoimmune diseases, inflammatory diseases, and certain types of cancer.[1]

The general workflow for the utilization of Methyl 4-amino-2,6-dimethoxybenzoate in the synthesis of SIK inhibitors involves its conversion into a diazonium salt, followed by further reactions to build the desired heterocyclic scaffold.

Figure 1: General synthetic workflow for SIK inhibitors.

Role in the Development of LRRK2 Inhibitors

Methyl 4-amino-2,6-dimethoxybenzoate has also been identified as a chemical intermediate for the synthesis of 2-phenylaminopyrimidine derivatives that act as modulators of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target for the development of new treatments for this neurodegenerative disorder.

Experimental Protocols

The following is a detailed experimental protocol for a key synthetic step involving Methyl 4-amino-2,6-dimethoxybenzoate, as adapted from patent literature.[1]

Diazotization of Methyl 4-amino-2,6-dimethoxybenzoate

This procedure describes the formation of a diazonium salt from Methyl 4-amino-2,6-dimethoxybenzoate, a common first step for its incorporation into more complex molecules.

Materials:

-

Methyl 4-amino-2,6-dimethoxybenzoate (8 g, 38 mmol, 1 eq.)

-

Acetonitrile (ACN) (160 mL)

-

Sulfuric acid (H₂SO₄) (8 mL, 151 mmol, 4 eq.)

-

Sodium nitrite (B80452) (NaNO₂) (2.7 g, 39 mmol, 1.02 eq.)

-

Water

Procedure:

-

A solution of Methyl 4-amino-2,6-dimethoxybenzoate in acetonitrile is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Sulfuric acid is carefully added to water and then slowly added to the cooled solution of the starting material.

-

A solution of sodium nitrite in water is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is stirred at this temperature for a specified time to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution is then used immediately in the subsequent coupling reaction.

Signaling Pathway Context

To understand the therapeutic rationale for synthesizing SIK inhibitors from Methyl 4-amino-2,6-dimethoxybenzoate, it is important to consider the SIK signaling pathway. SIKs are key regulators of inflammatory responses in immune cells such as macrophages. By inhibiting SIKs, the production of pro-inflammatory cytokines can be suppressed, while the production of anti-inflammatory cytokines is enhanced.

Figure 2: Simplified SIK signaling pathway in macrophages.

Conclusion

Methyl 4-amino-2,6-dimethoxybenzoate is a specialized chemical intermediate with demonstrated utility in the synthesis of targeted therapeutics. Its application in the development of SIK and LRRK2 inhibitors highlights its importance for researchers and scientists in the field of drug discovery. The provided experimental protocol and pathway diagrams offer a foundational understanding for the practical application and biological context of this valuable compound. As research into kinase inhibitors continues to expand, the demand for such well-defined building blocks is likely to increase.

References

Elucidation of the Molecular Structure of Methyl 4-amino-2,6-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-amino-2,6-dimethoxybenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines a proposed synthetic pathway, predicted analytical data, and the logical workflow for its structural verification, serving as a vital resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

Methyl 4-amino-2,6-dimethoxybenzoate is a substituted aromatic ester. Its core structure consists of a benzene (B151609) ring functionalized with an amino group, two methoxy (B1213986) groups, and a methyl ester group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₄ | - |

| Molecular Weight | 211.22 g/mol | [1] |

| CAS Number | 3956-34-1 | - |

| Appearance | Predicted to be a solid at room temperature | - |

Proposed Synthesis

A plausible and efficient synthesis of Methyl 4-amino-2,6-dimethoxybenzoate can be achieved through a two-step process starting from 2,6-dimethoxybenzoic acid. This proposed pathway involves nitration followed by reduction of the nitro group.

References

Spectroscopic and Synthetic Profile of Methyl 4-amino-2,6-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Methyl 4-amino-2,6-dimethoxybenzoate. Due to the limited availability of experimental data in public domains, this document presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses. The presented data is intended to serve as a reference for the identification and characterization of this compound. Furthermore, a detailed experimental protocol for a potential synthetic pathway is provided, accompanied by a workflow diagram to facilitate its practical implementation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl 4-amino-2,6-dimethoxybenzoate. This data has been generated using computational models and should be considered as a guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-amino-2,6-dimethoxybenzoate are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-amino-2,6-dimethoxybenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 - 6.2 | s | 2H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

| ~3.85 | s | 3H | -COOCH₃ |

| ~3.75 | s | 6H | Ar-OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz (Predicted)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-amino-2,6-dimethoxybenzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~160 | C-O (Ar-OCH₃) |

| ~150 | C-N (Ar-NH₂) |

| ~105 | C-COOCH₃ (Aromatic) |

| ~90 | C-H (Aromatic) |

| ~56 | -OCH₃ (Aromatic) |

| ~52 | -COOCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz (Predicted)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for Methyl 4-amino-2,6-dimethoxybenzoate are listed below.

Table 3: Predicted Infrared (IR) Spectroscopy Data for Methyl 4-amino-2,6-dimethoxybenzoate

| Wavenumber (cm⁻¹) | Description |

| 3450 - 3300 | N-H stretch (Amino group) |

| 3000 - 2850 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Ester) |

| ~1620 | N-H bend (Amino group) |

| 1600 - 1450 | C=C stretch (Aromatic ring) |

| 1250 - 1000 | C-O stretch (Ester and Ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted molecular ion peak and major fragments for Methyl 4-amino-2,6-dimethoxybenzoate are presented below.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-amino-2,6-dimethoxybenzoate

| m/z | Assignment |

| 211 | [M]⁺ (Molecular ion) |

| 180 | [M - OCH₃]⁺ |

| 152 | [M - COOCH₃]⁺ |

Proposed Synthetic Protocol

A plausible synthetic route for Methyl 4-amino-2,6-dimethoxybenzoate is outlined below. This protocol is based on established chemical transformations for analogous compounds.

Synthesis of 4-Nitro-2,6-dimethoxybenzoic acid

-

Starting Material: 2,6-Dimethoxybenzoic acid.

-

Nitration: Dissolve 2,6-dimethoxybenzoic acid in a mixture of concentrated sulfuric acid and nitric acid at 0°C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Work-up: Pour the reaction mixture onto ice and filter the resulting precipitate.

-

Purification: Recrystallize the crude product from ethanol (B145695) to yield 4-nitro-2,6-dimethoxybenzoic acid.

Esterification to Methyl 4-nitro-2,6-dimethoxybenzoate

-

Reaction: Reflux a solution of 4-nitro-2,6-dimethoxybenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 4-nitro-2,6-dimethoxybenzoate.

Reduction to Methyl 4-amino-2,6-dimethoxybenzoate

-

Reaction: Dissolve Methyl 4-nitro-2,6-dimethoxybenzoate in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-amino-2,6-dimethoxybenzoate.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for Methyl 4-amino-2,6-dimethoxybenzoate.

Caption: Synthetic pathway for Methyl 4-amino-2,6-dimethoxybenzoate.

An In-depth Technical Guide to Methyl 4-amino-2,6-dimethoxybenzoate (CAS 3956-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-dimethoxybenzoate, with CAS number 3956-34-1, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern on the benzene (B151609) ring makes it a valuable scaffold in drug design and development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its application in the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs). Spectroscopic data, based on analysis of structurally similar compounds, is presented to aid in its characterization.

Chemical and Physical Properties

Methyl 4-amino-2,6-dimethoxybenzoate is a solid organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3956-34-1 | N/A |

| Molecular Formula | C10H13NO4 | N/A |

| Molecular Weight | 211.22 g/mol | N/A |

| Appearance | Solid | [1] |

| Purity | ≥98.0% | [1] |

| Boiling Point | 377.1 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.189 g/cm³ | [3] |

| Storage Temperature | 2-8°C, protect from light | [2][4] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.9 - 6.1 | s | 2H | Ar-H |

| ~ 4.0 (broad s) | s | 2H | -NH₂ |

| ~ 3.85 | s | 6H | Ar-OCH₃ |

| ~ 3.80 | s | 3H | -COOCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (ester) |

| ~ 160 | C-OCH₃ |

| ~ 150 | C-NH₂ |

| ~ 105 | C-COOCH₃ |

| ~ 90 | Ar-CH |

| ~ 56 | Ar-OCH₃ |

| ~ 52 | -COOCH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (amine) |

| 3000 - 2850 | Medium | C-H Stretch (aromatic and aliphatic) |

| 1710 - 1680 | Strong | C=O Stretch (ester) |

| 1620 - 1580 | Medium | N-H Bend (amine) and C=C Stretch (aromatic) |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (aryl ether) |

| 1100 - 1000 | Strong | Symmetric C-O-C Stretch (aryl ether) |

Experimental Protocols

Plausible Synthesis of Methyl 4-amino-2,6-dimethoxybenzoate

A plausible and efficient two-step synthesis for Methyl 4-amino-2,6-dimethoxybenzoate starts from commercially available methyl 2,6-dimethoxybenzoate. The process involves nitration of the aromatic ring followed by reduction of the nitro group to an amine.

Caption: Plausible synthetic workflow for Methyl 4-amino-2,6-dimethoxybenzoate.

Step 1: Synthesis of Methyl 4-nitro-2,6-dimethoxybenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, add concentrated sulfuric acid (50 mL).

-

Slowly add methyl 2,6-dimethoxybenzoate (10 g, 51 mmol) to the sulfuric acid while maintaining the temperature below 5°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 61 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl 2,6-dimethoxybenzoate over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus (B1172312) paper, and then washed with a small amount of cold ethanol.

-

The crude product is dried under vacuum to yield methyl 4-nitro-2,6-dimethoxybenzoate.

Step 2: Synthesis of Methyl 4-amino-2,6-dimethoxybenzoate

-

To a solution of methyl 4-nitro-2,6-dimethoxybenzoate (5 g, 20.7 mmol) in methanol (100 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (0.5 g, 10 wt%).

-

The flask is connected to a hydrogen source, and the mixture is hydrogenated at room temperature and atmospheric pressure (or slightly elevated pressure, e.g., 50 psi) with vigorous stirring.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford pure Methyl 4-amino-2,6-dimethoxybenzoate.

Application in Synthesis: Preparation of Methyl 4-amino-2-hydroxy-6-methoxybenzoate

Methyl 4-amino-2,6-dimethoxybenzoate serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. A key reaction is its selective demethylation to produce compounds with a free hydroxyl group, which can be further functionalized. A patent (US12065443B2) describes the demethylation using boron trichloride (B1173362) (BCl₃).

Caption: Experimental workflow for the demethylation of Methyl 4-amino-2,6-dimethoxybenzoate.

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve Methyl 4-amino-2,6-dimethoxybenzoate (8.75 g, 41 mmol) in dry dichloromethane (B109758) (DCM, 230 mL) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Add boron trichloride (1 M solution in DCM, 91 mL, 91 mmol) dropwise to the cooled solution.

-

After the addition, stir the reaction mixture at 0°C for 45 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture again in an ice bath and quench by the slow addition of 2N hydrochloric acid and ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, Methyl 4-amino-2-hydroxy-6-methoxy-benzoate.

Applications in Drug Discovery and Development

Methyl 4-amino-2,6-dimethoxybenzoate is a valuable building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of more complex heterocyclic systems and other highly functionalized molecules. The presence of three distinct functional groups—an amine, two methoxy (B1213986) groups, and a methyl ester—at specific positions on the aromatic ring allows for regioselective modifications, making it an attractive starting material for combinatorial library synthesis.

Notably, this compound is a key intermediate in the synthesis of inhibitors of Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases that play a role in various physiological processes, and their inhibition is being explored for the treatment of inflammatory and autoimmune diseases. The structural motif provided by Methyl 4-amino-2,6-dimethoxybenzoate is often incorporated into the core of these SIK inhibitors.

Safety and Handling

Methyl 4-amino-2,6-dimethoxybenzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

Methyl 4-amino-2,6-dimethoxybenzoate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route, and a key application in the synthesis of pharmaceutical intermediates. The presented data and protocols are intended to be a valuable resource for researchers and scientists working with this versatile compound.

References

Methyl 4-amino-2,6-dimethoxybenzoate: A Core Intermediate in Modern Drug Development

A Technical Guide for Researchers and Pharmaceutical Scientists

Methyl 4-amino-2,6-dimethoxybenzoate, a substituted aromatic amine, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, including the electron-donating methoxy (B1213986) groups and the reactive amino functionality, make it a versatile precursor for the construction of complex molecular architectures with significant biological activity. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and application of Methyl 4-amino-2,6-dimethoxybenzoate as a key drug intermediate, with a focus on its role in the development of therapeutic agents such as the antibacterial Aditoprim and the gastrointestinal modulator Trimebutine (B1183).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl 4-amino-2,6-dimethoxybenzoate is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3956-34-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% |

Synthesis of Methyl 4-amino-2,6-dimethoxybenzoate

The synthesis of Methyl 4-amino-2,6-dimethoxybenzoate can be achieved through a multi-step process commencing from 2,6-dimethoxybenzoic acid. The general synthetic strategy involves three key transformations: esterification of the carboxylic acid, nitration of the aromatic ring, and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Esterification of 2,6-Dimethoxybenzoic Acid to Methyl 2,6-dimethoxybenzoate

-

Reaction: 2,6-Dimethoxybenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

-

Procedure:

-

To a solution of 2,6-dimethoxybenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Methyl 2,6-dimethoxybenzoate.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Nitration of Methyl 2,6-dimethoxybenzoate to Methyl 4-nitro-2,6-dimethoxybenzoate

-

Reaction: The aromatic ring of Methyl 2,6-dimethoxybenzoate is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid. The electron-donating methoxy groups direct the electrophilic substitution to the para position.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add Methyl 2,6-dimethoxybenzoate to the cold nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the crude Methyl 4-nitro-2,6-dimethoxybenzoate. Further purification can be achieved by recrystallization.

-

Step 3: Reduction of Methyl 4-nitro-2,6-dimethoxybenzoate to Methyl 4-amino-2,6-dimethoxybenzoate

-

Reaction: The nitro group of Methyl 4-nitro-2,6-dimethoxybenzoate is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve Methyl 4-nitro-2,6-dimethoxybenzoate in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

-

Monitor the reaction until the starting material is consumed (e.g., by TLC or monitoring hydrogen uptake).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-2,6-dimethoxybenzoate.

-

Purify the final product by column chromatography or recrystallization.

-

Quantitative Data for a Related Synthesis (Methyl 2-amino-4,5-dimethoxybenzoate)

A synthesis of the related compound, Methyl 2-amino-4,5-dimethoxybenzoate, from Methyl 4,5-dimethoxy-2-nitrobenzoate via catalytic hydrogenation reports a yield of 88.7%.[2]

| Starting Material | Product | Reagents | Yield |

| Methyl 4,5-dimethoxy-2-nitrobenzoate | Methyl 2-amino-4,5-dimethoxybenzoate | H₂, Pd/C, Methanol | 88.7% |

Application as a Drug Intermediate

Methyl 4-amino-2,6-dimethoxybenzoate and its structural analogs are valuable intermediates in the synthesis of several pharmaceuticals. The dimethoxybenzoate moiety is a key structural feature in drugs like Aditoprim and Trimebutine.

Aditoprim Synthesis

Aditoprim is an antibacterial agent. A related intermediate, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, is utilized in its synthesis. This highlights the importance of the dimethoxybenzoic acid scaffold in the development of antimicrobial drugs.

Trimebutine Synthesis

Trimebutine is a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. Its synthesis involves the use of 3,4,5-trimethoxybenzoyl chloride, a compound structurally similar to the target intermediate.[1][3] This suggests that the trimethoxybenzoyl moiety is crucial for the drug's activity.

Signaling Pathways and Mechanism of Action

The dimethoxybenzoate moiety can play a significant role in the interaction of a drug with its biological target. The methoxy groups can act as hydrogen bond acceptors and can influence the overall lipophilicity and electronic properties of the molecule, thereby affecting its binding affinity and pharmacokinetic profile.[4]

For instance, Trimebutine's therapeutic effects are mediated through its action on various receptors in the gastrointestinal tract, including opioid and muscarinic receptors. The trimethoxybenzoyl part of the molecule contributes to the overall shape and electronic distribution necessary for effective receptor binding.

Diagram: Simplified Trimebutine Synthesis Workflow

Caption: A simplified workflow for the synthesis of Trimebutine.

Conclusion

Methyl 4-amino-2,6-dimethoxybenzoate is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward, albeit multi-step, synthesis and the presence of multiple reactive sites allow for the construction of diverse and complex drug molecules. Further research into the synthesis and application of this and related dimethoxybenzoate derivatives holds significant promise for the discovery and development of new therapeutic agents. The insights into the role of the dimethoxybenzoate moiety in the biological activity of drugs like Aditoprim and Trimebutine underscore the importance of this chemical scaffold in medicinal chemistry.

References

The Pivotal Role of Methyl 4-amino-2,6-dimethoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-dimethoxybenzoate, a substituted aminobenzoic acid derivative, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and strategically positioned methoxy (B1213986) substituents on the benzene (B151609) ring, make it an ideal starting point for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, key applications, and therapeutic potential of derivatives originating from this core moiety, with a focus on its role in the development of novel therapeutics for inflammatory and autoimmune diseases.

Synthesis of the Core Scaffold

The synthesis of Methyl 4-amino-2,6-dimethoxybenzoate and its immediate derivatives typically involves a multi-step process commencing from a suitably substituted benzoic acid precursor. A general synthetic strategy involves the nitration of a dimethoxybenzoic acid, followed by reduction of the nitro group to an amine, and subsequent esterification to yield the final product. Further modifications, such as halogenation, can be readily achieved to introduce additional reactive handles for downstream diversification.

A representative, albeit for a related analogue, synthetic approach for a brominated derivative is described as follows: To a stirred solution of methyl 4-amino-2,6-dimethoxybenzoate in chloroform, N-bromosuccinimide (NBS) is slowly added at a controlled temperature (e.g., 0 °C). The reaction progress is monitored, and upon completion, the mixture is quenched and extracted to yield the brominated product.[1] This straightforward modification highlights the accessibility of diverse analogues for structure-activity relationship (SAR) studies.

Application in the Synthesis of Bioactive Molecules

The true value of Methyl 4-amino-2,6-dimethoxybenzoate lies in its utility as a foundational building block for the construction of novel therapeutic agents. The primary amino group serves as a versatile nucleophile, enabling a wide array of chemical transformations to append various pharmacophoric elements.

As an Intermediate in the Synthesis of Kinase Inhibitors for Inflammatory Diseases

A significant application of Methyl 4-amino-2,6-dimethoxybenzoate is in the synthesis of compounds targeting inflammatory and autoimmune disorders. A recent patent highlights its use in the preparation of novel compounds intended for the treatment of diseases associated with the hypersecretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2] These compounds are suggested to function as inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in the regulation of inflammatory responses.[2]

The following experimental protocols, adapted from patent literature, illustrate the reactivity of Methyl 4-amino-2,6-dimethoxybenzoate in the synthesis of these potential therapeutics.[2][3]

Experimental Protocols

Protocol 1: Diazotization and Subsequent Functionalization

-

Diazotization: A solution of Methyl 4-amino-2,6-dimethoxybenzoate (1 equivalent) in acetonitrile (B52724) is cooled to 0°C.[2][3] Sulfuric acid (4 equivalents) in water is carefully added.[2][3] A solution of sodium nitrite (B80452) (1.02 equivalents) in water is then added to form the diazonium salt.[2][3]

-

Functionalization: The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions to introduce a diverse range of functionalities at the 4-position of the benzene ring.

Protocol 2: Nucleophilic Aromatic Substitution

-

Deprotonation: A solution of Methyl 4-amino-2,6-dimethoxybenzoate (1 equivalent) and an aryl halide (e.g., 4-bromo-1-fluoro-2-nitro-benzene, 1 equivalent) in tetrahydrofuran (B95107) (THF) is cooled to 0°C under an inert atmosphere (N₂).[3]

-

Coupling: A strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS, 2.3 equivalents), is added dropwise.[3]

-

Work-up: The reaction is quenched with water, and the organic solvent is removed to yield the coupled product.[3]

These protocols demonstrate the chemical tractability of the Methyl 4-amino-2,6-dimethoxybenzoate scaffold for the generation of compound libraries for high-throughput screening and lead optimization.

Therapeutic Potential and Signaling Pathways

Derivatives of Methyl 4-amino-2,6-dimethoxybenzoate show promise in modulating key inflammatory signaling pathways. The hypersecretion of cytokines like IL-6 and TNF-α is a hallmark of many autoimmune and inflammatory diseases.[3][4][5][6][7] These cytokines initiate intracellular signaling cascades that lead to the expression of a plethora of pro-inflammatory genes.

A simplified representation of the inflammatory signaling pathway potentially targeted by inhibitors derived from Methyl 4-amino-2,6-dimethoxybenzoate is depicted below.

Caption: Inflammatory signaling cascade initiated by TNF-α and IL-6, leading to pro-inflammatory gene expression, and potential points of inhibition by SIK inhibitors.

Data Presentation

While specific quantitative data for derivatives of Methyl 4-amino-2,6-dimethoxybenzoate is not yet widely available in the public domain, the following table illustrates the type of data that would be generated during a drug discovery campaign utilizing this scaffold. The values presented are hypothetical and for illustrative purposes only.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (IL-6 Inhibition, %) |

| MDB-D1 | SIK1 | 150 | 65 |

| MDB-D2 | SIK2 | 85 | 78 |

| MDB-D3 | SIK3 | 120 | 72 |

| MDB-D4 | Pan-SIK | 50 | 85 |

Conclusion and Future Directions

Methyl 4-amino-2,6-dimethoxybenzoate represents a highly promising and synthetically accessible starting material for the development of novel therapeutics. Its demonstrated utility in the synthesis of potential kinase inhibitors for the treatment of inflammatory and autoimmune diseases underscores its importance in modern medicinal chemistry. Future research efforts should focus on the synthesis and biological evaluation of a broader range of derivatives to fully explore the structure-activity relationships and therapeutic potential of this versatile scaffold. The generation of comprehensive quantitative biological data will be crucial in advancing compounds derived from this core into preclinical and clinical development.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel drug candidates starting from Methyl 4-amino-2,6-dimethoxybenzoate.

Caption: A generalized workflow for the discovery of drug candidates from the core scaffold.

References

- 1. rsc.org [rsc.org]

- 2. EP3976189A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]

- 3. cusabio.com [cusabio.com]

- 4. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

Methyl 4-amino-2,6-dimethoxybenzoate: An Overview of its Core Molecular Properties

Methyl 4-amino-2,6-dimethoxybenzoate is a chemical compound frequently utilized as an intermediate in the synthesis of various active pharmaceutical ingredients. This guide provides a focused summary of its fundamental molecular characteristics, specifically its molecular weight and chemical formula, for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular information for Methyl 4-amino-2,6-dimethoxybenzoate is presented below. This data is fundamental for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄[1][2] |

| Molecular Weight | 211.22 g/mol [1] |

| Alternate Molecular Weight | 211.2145 g/mol [2] |

| CAS Number | 3956-34-1[2] |

Structural Representation

To further elucidate the arrangement of atoms within Methyl 4-amino-2,6-dimethoxybenzoate, a logical diagram of its constituent functional groups is provided.

References

Technical Guide: Safety and Handling of Methyl 4-amino-2,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental considerations for Methyl 4-amino-2,6-dimethoxybenzoate (CAS No. 3956-34-1). The information compiled is intended to support laboratory research and drug development activities by ensuring safe practices and providing a foundational understanding of the compound's properties and applications.

Chemical and Physical Properties

Methyl 4-amino-2,6-dimethoxybenzoate is a substituted aromatic amine and ester. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 3956-34-1 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.22 g/mol |

| Appearance | Solid |

| Boiling Point | 377.1 ± 37.0 °C at 760 mmHg |

| Purity | Typically ≥98% |

| Storage Temperature | 4°C, protected from light |

Hazard Identification and Classification

Methyl 4-amino-2,6-dimethoxybenzoate is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry place.

-

Temperature: Recommended storage at 4°C.

-

Light: Protect from light.

First Aid Measures

In the event of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed waste disposal service.

Experimental Protocol: Diazotization Reaction

Methyl 4-amino-2,6-dimethoxybenzoate is utilized as an intermediate in the synthesis of various compounds.[1] A common reaction is the diazotization of the amino group. The following is a representative experimental protocol.[1]

Materials

-

Methyl 4-amino-2,6-dimethoxybenzoate

-

Acetonitrile (ACN)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Water

-

Ice bath

Procedure

-

In a suitable reaction vessel, dissolve Methyl 4-amino-2,6-dimethoxybenzoate (1 equivalent) in acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sulfuric acid (4 equivalents) in water.

-

Add a solution of sodium nitrite (1.02 equivalents) in water dropwise, maintaining the temperature at 0°C.

-

The resulting diazonium salt can then be used in subsequent reactions, such as Sandmeyer or Suzuki coupling.

Biological Context and Signaling Pathways

Methyl 4-amino-2,6-dimethoxybenzoate serves as a building block in the synthesis of pharmacologically active molecules.[1][2] For instance, it is a precursor for compounds that may act as inhibitors of Salt-Inducible Kinases (SIKs).[1] SIKs are involved in regulating inflammatory responses and bone metabolism.[1] Inhibition of SIKs can lead to an anti-inflammatory effect by modulating cytokine signaling pathways.[1]

The inhibition of SIKs can influence the nuclear translocation of transcriptional co-activators like CRTCs (CREB-regulated transcription co-activators) and HDACs (Histone deacetylases).[1] This, in turn, can modulate the expression of genes involved in inflammation, such as those for cytokines like IL-6, TNFα, IL-12, and IL-23.[1]

This guide is intended for informational purposes for trained professionals and does not constitute a warranty of the product's suitability for any particular purpose. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.

References

Navigating the Solubility Landscape of Methyl 4-Amino-2,6-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-dimethoxybenzoate is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility information for this compound and its structural analogs. Due to a lack of specific quantitative solubility data for methyl 4-amino-2,6-dimethoxybenzoate in the public domain, this guide presents qualitative solubility information for structurally related compounds to provide researchers with valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the equilibrium solubility of this and similar compounds is provided, alongside a visual representation of the experimental workflow.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. Methyl 4-amino-2,6-dimethoxybenzoate, with its molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol , is a compound of interest in medicinal chemistry.[1][2] This guide aims to collate and present the known solubility characteristics to aid researchers in its handling and application.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-amino-2,6-dimethoxybenzoate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 4-amino-2,6-dimethoxybenzoate

| Property | Value | Source |

| Molecular Formula | C10H13NO4 | [1][2] |

| Molecular Weight | 211.22 g/mol | [1] |

| CAS Number | 3956-34-1 | [2] |

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for methyl 4-amino-2,6-dimethoxybenzoate. However, the solubility of structurally similar compounds can provide valuable qualitative insights into its likely solubility characteristics. Table 2 summarizes the available qualitative solubility information for several related benzoate (B1203000) derivatives.

Table 2: Qualitative Solubility Data for Compounds Structurally Related to Methyl 4-amino-2,6-dimethoxybenzoate

| Compound | Water | Alcohol/Ethanol | Ether | Chloroform | Methanol | Source |

| Methyl 4-aminobenzoate (B8803810) | Slightly soluble | Soluble | Soluble | - | - | [3][4][5] |

| Methyl 4-amino-2-methoxybenzoate | - | - | - | Slightly Soluble | Slightly Soluble (Heated) | [6] |

Based on the general principle of "like dissolves like," the presence of the polar amino and ester functional groups, along with the nonpolar benzene (B151609) ring and methoxy (B1213986) groups, suggests that methyl 4-amino-2,6-dimethoxybenzoate is likely to exhibit low solubility in water and higher solubility in organic solvents, particularly polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of a compound such as methyl 4-amino-2,6-dimethoxybenzoate. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of methyl 4-amino-2,6-dimethoxybenzoate in various solvents at a specified temperature.

Materials:

-

Methyl 4-amino-2,6-dimethoxybenzoate

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-amino-2,6-dimethoxybenzoate to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of methyl 4-amino-2,6-dimethoxybenzoate of known concentrations.

-

Dilute the filtered sample solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of methyl 4-amino-2,6-dimethoxybenzoate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of methyl 4-amino-2,6-dimethoxybenzoate.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for methyl 4-amino-2,6-dimethoxybenzoate remains to be published, this technical guide provides a foundational understanding for researchers. By leveraging the qualitative solubility information of structurally related compounds and employing the detailed experimental protocol outlined, scientists and drug development professionals can effectively determine the solubility profile of this important synthetic intermediate. This will enable better-informed decisions in process development, purification, and formulation design, ultimately accelerating the journey from laboratory synthesis to potential therapeutic application.

References

The Unexplored Potential of Methyl 4-amino-2,6-dimethoxybenzoate Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-dimethoxybenzoate is a unique chemical scaffold that, while primarily recognized as a drug intermediate, holds significant untapped potential for the development of novel therapeutic agents. Its substituted aniline (B41778) structure is a key pharmacophore present in a variety of biologically active compounds. This technical guide consolidates the available, albeit fragmented, data on the biological activities of molecules derived from or structurally related to this core. It aims to provide a comprehensive overview for researchers and drug development professionals, highlighting promising avenues for future investigation. This document will delve into the known anticancer, anti-inflammatory, and antimicrobial activities of related compounds, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways to guide further research and development.

Anticancer Activity

The dimethoxy-substituted aromatic ring is a recurring motif in a number of potent anticancer agents, particularly those targeting receptor tyrosine kinases (RTKs) and tubulin. While direct studies on a series of simple Methyl 4-amino-2,6-dimethoxybenzoate derivatives are not extensively documented, its utility as a precursor for more complex anticancer compounds is evident.

Kinase Inhibition

The 2,6-dimethoxy substitution pattern is analogous to the 6,7-dimethoxy substitution found in many quinazoline-based kinase inhibitors. For instance, the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, involves intermediates such as Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate[1]. This underscores the importance of the substituted aminobenzoate core in orienting the molecule within the ATP-binding pocket of kinases.

Similarly, quinazoline–chromene hybrid compounds synthesized from methyl 2-amino-4,5-dimethoxybenzoate have demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells[2]. Two of the most active compounds from this study, designated as compounds 4 and 5, exhibited significant activity and selectivity over normal bronchial epithelial cells[2].

Table 1: Cytotoxic Activity of Quinazoline-Chromene Hybrid Compounds against A549 Cells [2]

| Compound | IC50 (µM) |

| 4 | 51.2 |

| 5 | 44.2 |

Experimental Protocol: Cytotoxicity Assay[2] The cytotoxic effects of the hybrid compounds were evaluated against A549 human lung adenocarcinoma and BEAS-2B healthy bronchial epithelial cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The MTT reagent was then added, and the resulting formazan (B1609692) crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability.

Diagram 1: Simplified EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival, and its inhibition by quinazoline-based drugs.

Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl moiety is a classic feature of colchicine-site binding tubulin inhibitors. The 2,6-dimethoxy-4-aminophenyl structure of the title compound can be considered a bioisostere of this pharmacophore. An amino-benzenesuberene analogue, which incorporates a trimethoxyphenyl ring, is a potent inhibitor of tubulin polymerization and exhibits remarkable cytotoxicity, with GI50 values in the picomolar range against certain cancer cell lines[3]. Another study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor with low nanomolar antiproliferative activity[4][5].

Table 2: Antiproliferative Activity of an Indenopyrazole-based Tubulin Inhibitor (Compound 6m) [5]

| Cell Line | IC50 (nM) |

| HeLa | 2.47 |

| PC3 | 2.64 |

| HCT116 | 2.70 |

Experimental Protocol: Tubulin Polymerization Assay[3] The effect of compounds on tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm. Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The change in absorbance over time is recorded and compared to a control (vehicle) and a known inhibitor (e.g., colchicine).

Diagram 2: Mechanism of Tubulin Polymerization Inhibitors

References

- 1. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor identified by MorphoBase and ChemProteoBase profiling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Methyl 4-amino-2,6-dimethoxybenzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 4-amino-2,6-dimethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a multi-step synthesis commencing with the formation of 2,6-dimethoxybenzoic acid, followed by regioselective nitration, esterification, and concluding with the reduction of the nitro group to yield the target amine. This guide includes detailed experimental procedures, a summary of quantitative data, and process visualizations to facilitate successful replication and optimization.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the proposed synthesis of Methyl 4-amino-2,6-dimethoxybenzoate. Please note that yields are based on representative literature procedures for analogous transformations and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Carboxylation | 1,3-Dimethoxybenzene (B93181) | 2,6-Dimethoxybenzoic acid | n-Butyllithium, CO₂ | THF | -78 to RT | 2-4 | ~70-80 |

| 2 | Nitration | 2,6-Dimethoxybenzoic acid | 4-Nitro-2,6-dimethoxybenzoic acid | HNO₃, H₂SO₄ | Acetic Acid | 0-10 | 1-2 | ~80-90 |

| 3 | Esterification | 4-Nitro-2,6-dimethoxybenzoic acid | Methyl 4-nitro-2,6-dimethoxybenzoate | Methanol (B129727), H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | ~90-95 |

| 4 | Reduction | Methyl 4-nitro-2,6-dimethoxybenzoate | Methyl 4-amino-2,6-dimethoxybenzoate | H₂, Pd/C | Methanol/Ethyl Acetate (B1210297) | RT | 2-4 | >95 |

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethoxybenzoic Acid

This procedure describes the ortho-lithiation and subsequent carboxylation of 1,3-dimethoxybenzene to produce 2,6-dimethoxybenzoic acid.

-

Materials: 1,3-Dimethoxybenzene, n-Butyllithium (in hexanes), Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂), Diethyl ether, Hydrochloric acid (1M).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene and dry THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid, which will cause the product to precipitate.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dimethoxybenzoic acid.

-

Step 2: Synthesis of 4-Nitro-2,6-dimethoxybenzoic Acid

This protocol details the regioselective nitration of 2,6-dimethoxybenzoic acid at the C4 position.

-

Materials: 2,6-Dimethoxybenzoic acid, Acetic acid, Concentrated Nitric acid, Concentrated Sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the solution of 2,6-dimethoxybenzoic acid, maintaining the temperature between 0-10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

-

Pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitro-2,6-dimethoxybenzoic acid.

-

Step 3: Synthesis of Methyl 4-nitro-2,6-dimethoxybenzoate

This procedure describes the Fischer esterification of 4-nitro-2,6-dimethoxybenzoic acid.

-

Materials: 4-Nitro-2,6-dimethoxybenzoic acid, Methanol, Concentrated Sulfuric acid (catalytic amount).

-

Procedure:

-

To a round-bottom flask, add 4-nitro-2,6-dimethoxybenzoic acid and an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-nitro-2,6-dimethoxybenzoate. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

-

Step 4: Synthesis of Methyl 4-amino-2,6-dimethoxybenzoate

This protocol outlines the reduction of the nitro group to an amine via catalytic hydrogenation.

-

Materials: Methyl 4-nitro-2,6-dimethoxybenzoate, Palladium on carbon (10% Pd/C), Methanol or Ethyl acetate, Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation vessel, dissolve methyl 4-nitro-2,6-dimethoxybenzoate in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Stir the reaction mixture under a positive pressure of hydrogen at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-2,6-dimethoxybenzoate, which can be further purified by recrystallization if necessary.

-

Visualizations

The overall synthesis pathway and a generalized experimental workflow are depicted in the following diagrams.

Caption: Synthetic pathway for Methyl 4-amino-2,6-dimethoxybenzoate.

Caption: Generalized experimental workflow for a single synthetic step.

Application Notes and Protocols for Methyl 4-amino-2,6-dimethoxybenzoate: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2,6-dimethoxybenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and two ortho-methoxy groups, alongside a reactive methyl ester, makes it a strategic building block for the construction of novel heterocyclic systems and other intricate molecular architectures relevant to pharmaceutical and materials science research.

Core Synthetic Applications

The reactivity of Methyl 4-amino-2,6-dimethoxybenzoate is primarily centered around the nucleophilic character of the aromatic amine and its ability to undergo diazotization, enabling a diverse range of transformations. Key applications include the synthesis of substituted quinolines, functionalized amides and sulfonamides, and the introduction of various substituents onto the aromatic ring via the Sandmeyer reaction.

Data Presentation: Representative Transformations

The following table summarizes the expected outcomes for several key synthetic transformations utilizing Methyl 4-amino-2,6-dimethoxybenzoate as the starting material. Please note that yields are estimations based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

| Reaction Type | Reagents | Product Type | Estimated Yield (%) |

| N-Acylation | Acetyl Chloride, Pyridine (B92270) | N-Aryl Amide | 85-95 |

| N-Sulfonylation | p-Toluenesulfonyl Chloride, Pyridine | N-Aryl Sulfonamide | 80-90 |

| Sandmeyer Reaction (Chlorination) | NaNO₂, HCl; CuCl | 4-Chloro-2,6-dimethoxybenzoate | 60-75 |

| Gould-Jacobs Reaction | Diethyl(ethoxymethylene)malonate | 4-Hydroxy-5,7-dimethoxyquinoline-3-carboxylate | 70-85 |

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of Methyl 4-amino-2,6-dimethoxybenzoate.

Protocol 1: N-Acylation of Methyl 4-amino-2,6-dimethoxybenzoate

This protocol details the formation of an N-aryl amide through the reaction of the primary amine with an acyl chloride.

Materials:

-

Methyl 4-amino-2,6-dimethoxybenzoate

-

Acetyl Chloride (or other acyl chloride)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-2,6-dimethoxybenzoate (1.0 eq) in anhydrous DCM (0.2 M).

-

Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the corresponding N-acyl derivative.

Protocol 2: N-Sulfonylation of Methyl 4-amino-2,6-dimethoxybenzoate

This protocol describes the synthesis of an N-aryl sulfonamide.

Materials:

-

Methyl 4-amino-2,6-dimethoxybenzoate

-

p-Toluenesulfonyl Chloride (or other sulfonyl chloride)

-

Pyridine

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a solution of Methyl 4-amino-2,6-dimethoxybenzoate (1.0 eq) in pyridine (0.2 M) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to obtain the desired N-sulfonylated product.

Protocol 3: Sandmeyer Reaction for Halogenation

This protocol outlines the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Materials:

-

Methyl 4-amino-2,6-dimethoxybenzoate

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Part A: Diazotization

-

In a round-bottom flask, suspend Methyl 4-amino-2,6-dimethoxybenzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Use this solution immediately in the next step.

Part B: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring. Observe for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-chloro-2,6-dimethoxybenzoate.

Protocol 4: Gould-Jacobs Reaction for Quinolone Synthesis

This protocol describes the synthesis of a 4-hydroxyquinoline (B1666331) derivative, a key scaffold in many biologically active compounds.[1][2]

Materials:

-

Methyl 4-amino-2,6-dimethoxybenzoate

-

Diethyl(ethoxymethylene)malonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware for high-temperature reactions

-

Heating mantle and temperature controller

Procedure:

-

In a round-bottom flask, combine Methyl 4-amino-2,6-dimethoxybenzoate (1.0 eq) and diethyl(ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 1-2 hours. The intermediate, an anilidomethylenemalonate, is formed with the elimination of ethanol.

-

Add a high-boiling point solvent such as diphenyl ether and heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.[2]

-

Cool the reaction mixture and add hexane (B92381) to precipitate the crude quinolone ester. Filter the solid and wash with hexane.

-

For hydrolysis to the carboxylic acid, suspend the crude ester in an aqueous ethanol solution containing an excess of sodium hydroxide.

-

Reflux the mixture until the hydrolysis is complete (monitor by TLC).

-

Cool the solution and acidify with HCl to precipitate the 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylic acid.

-

Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Visualizations of Synthetic Pathways and Workflows

Caption: General workflow for the N-acylation of Methyl 4-amino-2,6-dimethoxybenzoate.

References

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 4-amino-2,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,6-dimethoxybenzoate is a versatile substituted aniline (B41778) derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique electronic and steric properties, arising from the presence of two methoxy (B1213986) groups ortho to the amine and a methyl ester para to it, influence its reactivity and make it an interesting substrate for a variety of chemical transformations. The primary amino group is the main reactive site, readily undergoing reactions such as acylation and amide bond formation. These reactions are fundamental in medicinal chemistry for introducing diverse functionalities and building complex molecular architectures. This document provides detailed application notes and protocols for key reaction mechanisms involving Methyl 4-amino-2,6-dimethoxybenzoate.

Key Reaction Mechanisms and Applications

The primary amino group of Methyl 4-amino-2,6-dimethoxybenzoate is a nucleophilic center that readily participates in several important organic reactions. The most common and synthetically useful transformations are N-acylation and amide bond formation.

N-Acylation: Synthesis of N-(4-(methoxycarbonyl)-3,5-dimethoxyphenyl)amides

N-acylation is a fundamental reaction for the modification of amines. In the context of drug discovery, the resulting amide functionality can introduce key pharmacophoric features, modulate physicochemical properties such as solubility and lipophilicity, and serve as a linker to connect different molecular fragments.

Reaction Scheme:

Caption: General scheme for the N-acylation of Methyl 4-amino-2,6-dimethoxybenzoate with an acyl chloride.

A common method for N-acylation involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.

Application: The resulting N-acyl derivatives can be evaluated for a wide range of biological activities. For instance, substituted benzamides are known to exhibit activity as kinase inhibitors, antipsychotics, and antiemetics.

Amide Bond Formation (Peptide Coupling)

Amide bond formation, often referred to as peptide coupling in the context of amino acid chemistry, is a cornerstone of medicinal chemistry. This reaction allows for the coupling of Methyl 4-amino-2,6-dimethoxybenzoate with a carboxylic acid, which may be a simple organic acid or a more complex moiety such as a protected amino acid or a heterocyclic carboxylic acid.

Reaction Scheme:

Caption: General scheme for amide bond formation between Methyl 4-amino-2,6-dimethoxybenzoate and a carboxylic acid.

This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., EDC, DCC) often used in conjunction with an additive like HOBt or HOAt to improve efficiency and reduce side reactions.

Application: This method is widely used to synthesize libraries of compounds for high-throughput screening in drug discovery programs. The ability to couple a wide variety of carboxylic acids to the Methyl 4-amino-2,6-dimethoxybenzoate scaffold allows for the systematic exploration of structure-activity relationships (SAR).

Data Presentation

The following tables summarize typical quantitative data for the described reactions. Note that specific yields and conditions may vary depending on the specific substrates and reagents used.